molecular formula C15H20N2O B2966700 Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine CAS No. 1311700-17-0

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine

Cat. No.: B2966700
CAS No.: 1311700-17-0
M. Wt: 244.338
InChI Key: YKEAZZYFIPBNGC-UHFFFAOYSA-N
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Description

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is a compound characterized by the presence of a morpholine ring, a phenyl ring, and a prop-2-yn-1-ylamine group. This compound is of interest due to its unique structural properties which potentially influence its chemical behavior and applicability in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine can be approached through several methodologies. One common synthetic route involves the reaction between 4-(morpholin-4-yl)benzaldehyde and propargylamine in the presence of a suitable reducing agent like sodium borohydride. The reaction typically occurs under mild conditions, at room temperature, in a solvent such as methanol or ethanol. This reaction leads to the formation of the corresponding amine derivative by reductive amination.

Industrial Production Methods

For industrial-scale production, a continuous flow synthesis might be employed to enhance the yield and efficiency. This involves using a packed-bed reactor where the reaction mixture is passed through under controlled conditions of temperature and pressure. This method ensures better control over reaction parameters and reduces the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine undergoes various types of reactions, including:

  • Oxidation: : The amine group can be oxidized to form corresponding imines or nitriles.

  • Reduction: : The triple bond can be hydrogenated to form a saturated or partially saturated compound.

  • Substitution: : The phenyl ring can undergo electrophilic aromatic substitution, where substituents like nitro, halogen, or alkyl groups are introduced.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like potassium permanganate or osmium tetroxide.

  • Reduction: : Hydrogen gas in the presence of a palladium or nickel catalyst.

  • Substitution: : Various electrophiles under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Imines or nitriles.

  • Reduction: : Saturated amines.

  • Substitution: : Substituted aromatic compounds depending on the nature of the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where its derivatives are explored for potential therapeutic applications.

Biology

In biological research, derivatives of this compound are studied for their interaction with biomolecules and their potential as enzyme inhibitors or receptor modulators.

Medicine

The compound and its derivatives are investigated for their pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industry, Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine is used in the synthesis of polymers and materials with specific properties like conductivity or biocompatibility.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may act by binding to specific proteins or receptors, altering their activity and thus modulating physiological processes. The molecular targets often include enzymes or receptors involved in critical pathways, with the compound either inhibiting or activating these targets to achieve the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl(phenyl)amine

  • Methyl(phenylmethyl)amine

  • Prop-2-yn-1-ylamine

  • Morpholine derivatives

Uniqueness

What sets Methyl({[4-(morpholin-4-yl)phenyl]methyl})(prop-2-yn-1-yl)amine apart is its combination of structural elements that contribute to unique steric and electronic properties, making it versatile for different chemical modifications and biological interactions. Its morpholine ring, phenyl ring, and propargylamine group collectively enhance its reactivity and applicability in diverse scientific fields.

Properties

IUPAC Name

N-methyl-N-[(4-morpholin-4-ylphenyl)methyl]prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-3-8-16(2)13-14-4-6-15(7-5-14)17-9-11-18-12-10-17/h1,4-7H,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAZZYFIPBNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC=C(C=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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